molecular formula C18H18Cl3NO5S B5004929 methyl (2-methyl-4-{2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phenoxy)acetate

methyl (2-methyl-4-{2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phenoxy)acetate

Cat. No. B5004929
M. Wt: 466.8 g/mol
InChI Key: RWDCJILUODFFSB-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a phenylsulfonyl group attached to an amino group, which is then attached to a trichloroethyl group. This is further attached to a phenoxy group, which is then attached to an acetate group. The presence of these different groups suggests that this compound could have interesting chemical properties and could potentially be used in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The phenylsulfonyl, trichloroethyl, phenoxy, and acetate groups would all contribute to the overall structure of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of its various functional groups. For example, the phenylsulfonyl and trichloroethyl groups might make the compound relatively non-polar, while the phenoxy and acetate groups could potentially introduce some polarity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Without more information, it’s difficult to speculate on what this might be .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific information, it’s difficult to provide detailed safety and hazard information .

Future Directions

The potential uses and future directions for this compound would depend on its physical and chemical properties, as well as the results of any studies or experiments conducted with it .

properties

IUPAC Name

methyl 2-[4-[1-(benzenesulfonamido)-2,2,2-trichloroethyl]-2-methylphenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl3NO5S/c1-12-10-13(8-9-15(12)27-11-16(23)26-2)17(18(19,20)21)22-28(24,25)14-6-4-3-5-7-14/h3-10,17,22H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDCJILUODFFSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C(Cl)(Cl)Cl)NS(=O)(=O)C2=CC=CC=C2)OCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl3NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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